N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a cyclohexene carboxamide moiety
Mechanism of Action
For instance, some pyrazole derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often a result of the compound’s interaction with various biological targets, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic efficacy. These properties can vary widely among different compounds and are influenced by numerous factors, including the compound’s chemical structure and the patient’s physiological condition .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets, thereby influencing its efficacy .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, which are part of the compound’s structure, are known to exhibit a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenylhydrazine.
Formation of the Cyclohexene Carboxamide Moiety: This step involves the reaction of cyclohexene with a suitable carboxylic acid derivative, followed by amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the cyclohexene moiety.
Substitution: The phenyl group and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like phenylhydrazine and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-tolylpyrazole: Similar in structure but with different substituents on the pyrazole ring.
Pyrazoloquinolines: Compounds with a fused pyrazole and quinoline ring system.
Sulfur-containing Pyrazoles: Pyrazoles with sulfur atoms, which exhibit different reactivity and biological activities.
Uniqueness
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in various fields.
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, with the CAS number 2034326-09-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
The molecular formula for this compound is C18H21N3O, with a molecular weight of 295.4 g/mol. The structure features a cyclohexene ring, a pyrazole moiety, and an amide functional group, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C18H21N3O |
Molecular Weight | 295.4 g/mol |
CAS Number | 2034326-09-3 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenylpyrazole derivatives with cyclohexenecarboxylic acid derivatives under controlled conditions. Methods may vary, but they often utilize standard organic synthesis techniques such as reflux or microwave irradiation to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to the pyrazole structure. For instance, compounds with similar scaffolds have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxic Activity Against Leukemia
In a study evaluating novel pyrazole derivatives, compounds similar to this compound were tested against leukemia cell lines such as K562 and HL60. Results showed that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example:
- Inhibition of Kinases : Some pyrazole derivatives have been reported to inhibit kinases that are crucial for tumor growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacological Profile
The pharmacological profile of this compound suggests it could serve as a lead compound for developing new anticancer agents. Its relatively low toxicity towards normal cells compared to cancer cells is particularly promising for therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-9-5-2-6-10-16)19-11-12-21-14-17(13-20-21)15-7-3-1-4-8-15/h1-5,7-8,13-14,16H,6,9-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWOCOQFHCGEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.